Propionanilide, 3-(diethylamino)-5'-ethyl-2'-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- is a synthetic organic compound with a complex structure It is characterized by the presence of a propionanilide core, substituted with diethylamino, ethyl, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(diethylamino)propylamine with a suitable fluoro-substituted benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this complex molecule.
Chemical Reactions Analysis
Types of Reactions
Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- involves its interaction with specific molecular targets in biological systems. The diethylamino group enhances its ability to penetrate cell membranes, while the fluoro group increases its binding affinity to target proteins. This compound may act by inhibiting enzymes or receptors involved in critical biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Propionanilide, 3-(diethylamino)-5’-methyl-2’-fluoro-
- Propionanilide, 3-(diethylamino)-5’-ethyl-2’-chloro-
- Propionanilide, 3-(diethylamino)-5’-ethyl-2’-bromo-
Uniqueness
Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- is unique due to the presence of the fluoro group, which significantly alters its chemical and biological properties compared to its analogs. The fluoro substitution enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
843-20-9 |
---|---|
Molecular Formula |
C15H23FN2O |
Molecular Weight |
266.35 g/mol |
IUPAC Name |
3-(diethylamino)-N-(5-ethyl-2-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H23FN2O/c1-4-12-7-8-13(16)14(11-12)17-15(19)9-10-18(5-2)6-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,19) |
InChI Key |
OKKHAXIWPKMLTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)NC(=O)CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.